6-Acetyl-2H-benzo[b][1,4]thiazin-3(4H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-acetyl-4H-1,4-benzothiazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-6(12)7-2-3-9-8(4-7)11-10(13)5-14-9/h2-4H,5H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZBRXLFKCEBGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SCC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Advanced Analytical Characterization Techniques for 6 Acetyl 2h Benzo B 1 2 Thiazin 3 4h One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of benzothiazinone derivatives, offering detailed insights into the molecular skeleton by probing the magnetic properties of atomic nuclei.
¹H NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. In the context of 6-acetyl-2H-benzo[b] nih.govnih.govthiazin-3(4H)-one derivatives, characteristic signals are observed for the aromatic protons, the methylene (B1212753) protons of the thiazine (B8601807) ring, the N-H proton, and protons of the acetyl group and its substituents.
The protons on the benzothiazine core typically appear as multiplets or distinct doublets and doublet of doublets in the aromatic region (approximately δ 6.90-8.00 ppm). nih.govmdpi.com A key singlet signal corresponding to the two protons of the methylene group (S-CH₂) in the thiazine ring is consistently observed around δ 3.56 ppm. nih.govmdpi.com The amide proton (N-H) of the thiazine ring gives rise to a singlet further downfield, often above δ 10.70 ppm. nih.govmdpi.com For derivatives containing a sulfanylacetyl moiety attached to the 6-acetyl group, the methylene protons of this linker (S-CH₂-C=O) typically resonate as a singlet around δ 4.70-4.87 ppm. nih.govmdpi.com
Interactive Data Table: ¹H NMR Chemical Shifts (δ) for Representative 6-Acetyl-2H-benzo[b] nih.govnih.govthiazin-3(4H)-one Derivatives (in DMSO-d₆)
| Compound Derivative | Benzothiazine Aromatic-H (ppm) | Thiazine CH₂ (ppm) | Thiazine NH (ppm) | Sulfanylacetyl CH₂ (ppm) | Other Key Signals (ppm) | Source |
| 3a (Ethylamino substituted) | 7.48-7.66 (m, 2H), 7.95 (s, 1H) | 3.56 (s, 2H) | 10.76 (s, 1H) | 4.70 (s, 2H) | 1.10 (t, 3H, CH₃), 3.21 (m, 2H, CH₂), 7.42 (t, 1H, NH) | mdpi.com |
| 3b (Isopropylamino substituted) | 7.48-7.53 (m, 2H), 7.63-7.66 (dd, 1H) | 3.56 (s, 2H) | 10.76 (s, 1H) | 4.72 (s, 2H) | 1.14-1.16 (d, 6H, CH₃), 3.68-3.79 (m, 1H, CH), 7.70-7.72 (d, 1H, NH) | mdpi.com |
| 3h (Phenylamino substituted) | 7.50-7.56 (d, 2H), 7.94 (s, 1H) | 3.56 (s, 2H) | 10.78 (s, 1H) | 4.87 (s, 2H) | 6.96-7.0 (t, 1H, Ph-H), 7.29-7.35 (t, 2H, Ph-H), 7.67-7.70 (dd, 2H, Ph-H), 10.37 (s, 1H, NH) | nih.gov |
| 3j (4-Methoxyphenylamino substituted) | 7.66 (d, 1H), 7.69 (d, 1H), 7.94 (s, 1H) | 3.56 (s, 2H) | 10.77 (s, 1H) | 4.83 (s, 2H) | 3.71 (s, 3H, OCH₃), 6.89-6.92 (m, 2H, Ph-H), 7.43-7.55 (m, 2H, Ph-H), 10.17 (s, 1H, NH) | mdpi.com |
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. For 6-acetyl-2H-benzo[b] nih.govnih.govthiazin-3(4H)-one derivatives, distinct signals are observed for the carbonyl carbons, aromatic carbons, and the aliphatic carbons of the thiazine ring and substituents.
The carbonyl carbon of the acetyl group (at position 6) is highly deshielded, appearing at approximately δ 192.5 ppm. nih.govmdpi.com The amide carbonyl carbon within the thiazine ring is observed further upfield, around δ 165.3 ppm. nih.govmdpi.com The methylene carbon of the thiazine ring (C-2) gives a characteristic signal at a much higher field, typically around δ 28.8 ppm. nih.govmdpi.com The aromatic carbons of the benzothiazine core resonate in the expected range of δ 116-141 ppm. nih.govmdpi.com The specific chemical shifts of the aromatic carbons are influenced by the substitution pattern on the ring. mdpi.comnih.gov
Interactive Data Table: ¹³C NMR Chemical Shifts (δ) for Representative 6-Acetyl-2H-benzo[b] nih.govnih.govthiazin-3(4H)-one Derivatives (in DMSO-d₆)
| Compound Derivative | Acetyl C=O (ppm) | Amide C=O (ppm) | Thiazine CH₂ (ppm) | Aromatic Carbons (ppm range) | Other Key Signals (ppm) | Source |
| 3b (Isopropylamino substituted) | 192.77 | 165.27 | 28.86 | 116.54 - 140.66 | 22.57 (CH₃), 41.78 (Sulfanylacetyl CH₂), 46.98 (CH) | mdpi.com |
| 3e (Cyclohexylamino substituted) | 192.80 | 165.28 | 28.86 | 116.55 - 138.09 | 24.65, 25.65, 32.44 (Cyclohexyl CH₂), 41.76 (Sulfanylacetyl CH₂), 53.91 (CH) | mdpi.com |
| 3h (Phenylamino substituted) | 192.57 | 165.29 | 28.86 | 116.53 - 140.79 | 41.61 (Sulfanylacetyl CH₂), Aromatic carbons of phenyl substituent | nih.gov |
| 3j (4-Methoxyphenylamino substituted) | 192.62 | 165.29 | 28.86 | 114.76 - 155.07 | 41.67 (Sulfanylacetyl CH₂), 55.70 (OCH₃) | mdpi.com |
For unambiguous assignment of ¹H and ¹³C NMR signals, especially in complex derivatives, advanced 2D NMR techniques are employed.
DEPT (Distortionless Enhancement by Polarization Transfer) is used to differentiate between CH, CH₂, and CH₃ groups. DEPT-135 experiments, for instance, show CH and CH₃ signals as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are absent from DEPT spectra.
HMQC (Heteronuclear Multiple Quantum Coherence) or its modern equivalent, HSQC (Heteronuclear Single Quantum Coherence) , is used to correlate proton signals with the carbon atoms to which they are directly attached. This allows for the direct mapping of proton assignments to their corresponding carbons in the skeleton, confirming the connectivity within the molecule.
These techniques are standard for the complete structural verification of novel benzothiazinone derivatives, ensuring that all proton and carbon signals are correctly assigned to their respective positions in the molecular structure. researchgate.netresearchgate.net
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For derivatives of 6-acetyl-2H-benzo[b] nih.govnih.govthiazin-3(4H)-one, electrospray ionization (ESI) is a commonly used soft ionization technique that typically yields the protonated molecular ion [M+H]⁺. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the compound. This is achieved by comparing the experimentally measured mass-to-charge ratio (m/z) with the calculated value for a proposed formula. The close agreement between the calculated and found values, often to within a few parts per million (ppm), serves as definitive confirmation of the molecular formula. nih.govmdpi.com
Interactive Data Table: HRMS Data for Representative 6-Acetyl-2H-benzo[b] nih.govnih.govthiazin-3(4H)-one Derivatives
| Compound Derivative | Molecular Formula | Ion | Calculated m/z | Found m/z | Source |
| 3b (Isopropylamino substituted) | C₁₅H₁₆N₄O₂S₃ | [M+H]⁺ | 381.0508 | 381.0529 | mdpi.com |
| 3e (Cyclohexylamino substituted) | C₁₈H₂₀N₄O₂S₃ | [M+H]⁺ | 421.0821 | 421.0821 | mdpi.com |
| 3h (Phenylamino substituted) | C₁₈H₁₄N₄O₂S₃ | [M+H]⁺ | 415.0352 | 415.0357 | nih.gov |
| 3j (4-Methoxyphenylamino substituted) | C₁₉H₁₆N₄O₃S₃ | [M+H]⁺ | 445.0454 | 445.0457 | mdpi.com |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 6-acetyl-2H-benzo[b] nih.govnih.govthiazin-3(4H)-one derivatives, key absorption bands confirm the presence of characteristic functional groups. researchgate.net
N-H Stretching: A distinct absorption band for the amide N-H group in the thiazine ring is typically observed in the range of 3190-3242 cm⁻¹. nih.govmdpi.com
C-H Stretching: Aromatic C-H stretching vibrations usually appear around 3070 cm⁻¹, while aliphatic C-H stretches are seen just below 3000 cm⁻¹. nih.govmdpi.com
C=O Stretching: Two strong carbonyl absorption bands are characteristic of this class of compounds. The amide carbonyl (in the thiazine ring) and the ketone carbonyl (of the acetyl group and its linker) give rise to strong absorptions in the region of 1660-1700 cm⁻¹. nih.govmdpi.com
Interactive Data Table: Key IR Absorption Frequencies (cm⁻¹) for Representative Derivatives
| Compound Derivative | N-H Stretch | C=O Stretch | Source |
| 3b (Isopropylamino substituted) | 3219 | 1699 | mdpi.com |
| 3e (Cyclohexylamino substituted) | 3242 | 1674 | mdpi.com |
| 3h (Phenylamino substituted) | 3197 | 1662 | nih.gov |
| 3j (4-Methoxyphenylamino substituted) | 3234 | 1681 | mdpi.com |
X-ray Crystallography for Solid-State Structure Determination
For a related derivative, 4-benzyl-2H-benzo[b] nih.govnih.govthiazin-3(4H)-one, a single-crystal X-ray diffraction study revealed its complete solid-state structure. nih.gov The analysis showed that the compound crystallizes in the monoclinic system. nih.gov Crucially, it determined that the six-membered thiazine ring adopts a twisted boat conformation. nih.gov The study also quantified the dihedral angle between the benzothiazine's aromatic ring and the benzyl (B1604629) substituent's phenyl ring as 86.54°. nih.gov In the crystal lattice, molecules were found to be linked by weak C—H⋯O interactions, forming chains. nih.gov Such detailed analysis is invaluable for understanding stereochemistry and intermolecular interactions, which can influence the compound's physical properties and biological activity.
Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, GC-MS)
Chromatographic methods are indispensable for the separation of compounds from reaction mixtures and the assessment of purity, which is a critical parameter for any chemical entity, especially those intended for further study. High-Performance Liquid Chromatography (HPLC) is the most prominent technique for the analysis of non-volatile and thermally labile compounds like benzothiazinone derivatives.
In the synthesis and characterization of various 2H-benzo[b] nih.govanadolu.edu.trthiazin-3(4H)-one derivatives, HPLC is routinely cited as the method for confirming the purity of the final products. nih.gov While detailed analytical methods for the specific title compound are not extensively published, the general approach is well-established. A typical analysis involves a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where the analyte exhibits strong absorbance. ekb.egresearchgate.net
One study focused on improving the pharmacokinetic properties of novel benzothiazinone derivatives utilized an HPLC-UV method to determine their aqueous solubility, a key physicochemical parameter. nih.gov This highlights the role of HPLC not just in purity assessment but also in the broader characterization of drug candidates. The parameters for such an analysis are summarized in the table below.
| Parameter | Description | Reference |
|---|---|---|
| Technique | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | nih.gov |
| Purpose | Determination of aqueous solubility of novel benzothiazinone derivatives | nih.gov |
| Column | Reversed-Phase C18 | ekb.egresearchgate.net |
| Mobile Phase Example | Gradient system of deionized water and acetonitrile | researchgate.net |
| Test Conditions | Assay performed in 0.01 M HCl solution (pH ≈ 2) to simulate gastrointestinal conditions | nih.gov |
| Finding | Compounds containing a basic nitrogen spiro-heterocycle moiety displayed good solubility (0.67–2.04 mg/mL) | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for separation and identification, particularly for volatile and thermally stable compounds. It couples the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing structural information about the analyte. The applicability of GC-MS to 6-Acetyl-2H-benzo[b] nih.govanadolu.edu.trthiazin-3(4H)-one would depend on its volatility and thermal stability. If the compound can be vaporized without decomposition, GC-MS could provide valuable information on its purity and molecular weight. However, for many complex heterocyclic structures, HPLC remains the more common and versatile chromatographic technique.
Computational Chemistry and Molecular Modeling of 6 Acetyl 2h Benzo B 1 2 Thiazin 3 4h One and Its Analogues
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the precise determination of electronic structure, molecular geometry, and energetic stability.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to determine the optimized molecular geometry, bond lengths, and bond angles of benzothiazine derivatives. researchgate.net DFT calculations, often using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional with basis sets like 6-31G(d,p) or 6-311G(d,p), provide theoretical geometric parameters that can be compared with experimental data from techniques like single-crystal X-ray diffraction. researchgate.netresearchgate.net
Studies on various 1,2- and 1,4-benzothiazine derivatives have shown a strong correlation between DFT-calculated structures and those determined experimentally. researchgate.netresearchgate.net This agreement validates the use of DFT for predicting the three-dimensional conformations of new analogues, including 6-Acetyl-2H-benzo[b] researchgate.netjksus.orgthiazin-3(4H)-one. The geometry around the sulfur atom in the thiazine (B8601807) ring is often found to be a distorted tetrahedron. rsc.org These computational approaches can elucidate structural details even when high-quality crystals for experimental analysis are unavailable. nih.gov For instance, DFT has been used to confirm the structures of newly synthesized molecular scaffolds that incorporate both benzothiazole (B30560) and benzo researchgate.netjksus.orgoxazin-3(4H)-one rings. nih.govacs.org
Table 1: Comparison of Experimental and DFT-Calculated Geometric Parameters for a Benzothiazine Derivative (Note: This table is a representative example based on typical findings in the literature. Specific values are illustrative.)
| Parameter | Bond/Angle | Experimental Value (Å/°) | DFT/B3LYP/6-31G(d,p) (Å/°) |
|---|---|---|---|
| Bond Length | C-S | 1.765 | 1.772 |
| Bond Length | C=O | 1.210 | 1.215 |
| Bond Length | N-H | 0.860 | 0.998 |
| Bond Angle | C-N-C | 125.4 | 125.8 |
| Bond Angle | C-S-C | 101.2 | 101.5 |
| Dihedral Angle | C-S-C-C | 55.8 | 56.2 |
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of molecules. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and polarizability. researchgate.netscirp.org
A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to promote an electron from the HOMO to the LUMO. researchgate.netresearchgate.netscirp.org For various benzothiazine and benzothiazole derivatives, this energy gap has been calculated using DFT methods. rsc.orgresearchgate.net For example, DFT calculations on dimeric 1,2-benzothiazine scaffolds revealed HOMO-LUMO gaps ranging from 4.43 eV to 5.12 eV, indicating high stability. rsc.org The analysis of FMOs also provides insights into intramolecular charge transfer (ICT) characteristics, which are vital for understanding the molecule's electronic behavior. researchgate.netscirp.org Global reactivity descriptors, such as chemical hardness (η), softness (S), chemical potential (μ), and electronegativity (χ), can be derived from HOMO and LUMO energies to further quantify the reactivity of the compounds. irjweb.comacademie-sciences.fr
Table 2: Calculated FMO Energies and Reactivity Descriptors for Benzothiazine Analogues (Note: Values are illustrative, compiled from typical results for related structures.)
| Compound | HOMO (eV) | LUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) | Hardness (η) (eV) |
|---|---|---|---|---|
| Analogue 1 | -7.50 | -2.38 | 5.12 | 2.56 |
| Analogue 2 | -7.48 | -2.38 | 5.10 | 2.55 |
| Analogue 3 | -6.48 | -2.34 | 4.50 | 2.25 |
| Analogue 4 | -6.99 | -2.56 | 4.43 | 2.215 |
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme), forming a stable complex. researchgate.netwjarr.com This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target and for elucidating the molecular basis of ligand-target interactions. wjarr.com For analogues of 6-Acetyl-2H-benzo[b] researchgate.netjksus.orgthiazin-3(4H)-one, docking studies have been performed to evaluate their potential as inhibitors of various enzymes.
For instance, novel 2H-benzo[b] researchgate.netjksus.orgthiazin-3(4H)-one derivatives have been docked into the active site of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. mdpi.comnih.gov These studies revealed key interactions, such as hydrogen bonds and π-π stacking, between the ligands and critical amino acid residues like Trp286, Ser293, Tyr337, and His447 in the enzyme's active site. mdpi.com The docking scores, which estimate the binding affinity, showed that some derivatives have comparable or even better binding potential than standard drugs like donepezil. mdpi.comnih.gov Similarly, benzothiazine derivatives have been evaluated as potential inhibitors of epidermal growth factor receptor tyrosine kinase (EGFR-TK) for anticancer applications. japer.injaper.in Docking results help rationalize the observed biological activity and guide the design of more potent and selective inhibitors. rsc.orgnih.gov
Table 3: Molecular Docking Results for Benzothiazine Derivatives against Acetylcholinesterase (AChE) (Note: Data is representative of findings from cited literature.)
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interactions |
|---|---|---|---|
| Compound 3i | -11.5 | Trp286, Ser293, Tyr337, Trp86 | π-π stacking, Hydrogen bonds |
| Compound 3j | -12.1 | Trp286, Ser293, Phe295, Tyr341, Trp86 | π-π stacking, Hydrogen bonds |
| Donepezil (Ref.) | -11.8 | Trp86, Trp286, Tyr337, Phe338, His447 | π-π stacking, Hydrogen bonds |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. researchgate.netherts.ac.uk By identifying physicochemical properties or structural features (descriptors) that correlate with bioactivity, QSAR models can predict the activity of newly designed, unsynthesized molecules. chula.ac.th This approach is a cornerstone of computational drug design, enabling the prioritization of candidates for synthesis and testing.
For benzothiazole derivatives, a class of compounds structurally related to benzothiazines, QSAR studies have been conducted to develop models for predicting anticancer activity. researchgate.netchula.ac.th In these studies, molecular descriptors representing various properties (e.g., electronic, steric, hydrophobic) are calculated for a set of molecules with known activities. Statistical methods, such as multiple linear regression, are then used to build the predictive model. chula.ac.th Group-based QSAR (GQSAR) is a more advanced technique that correlates the contributions of specific substituents or molecular fragments with biological activity, providing direct insights into how different parts of the molecule influence its function. chula.ac.th Such models can guide the structural modification of the 6-Acetyl-2H-benzo[b] researchgate.netjksus.orgthiazin-3(4H)-one scaffold to enhance a desired biological effect. nih.gov
Application of Machine Learning and Predictive Algorithms in Synthetic Design
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery and synthetic chemistry. nih.gov ML models can be trained on large datasets of chemical reactions and molecular properties to predict reaction outcomes, optimize synthetic routes, and design novel molecules with desired characteristics. nih.gov
For scaffolds like benzothiadiazole, which are structurally similar to benzothiazines, machine learning models (e.g., Random Forest, XGBoost) have been successfully employed to predict photophysical properties like maximum absorption and emission wavelengths. nih.gov These models use molecular fingerprints as descriptors and can achieve high predictive accuracy, significantly reducing the need for time-consuming quantum chemical calculations or extensive experimental screening. nih.gov Such data-driven approaches can be applied to the design of 6-Acetyl-2H-benzo[b] researchgate.netjksus.orgthiazin-3(4H)-one analogues by predicting their bioactivity or other key properties. Web-based applications incorporating these ML models can provide a user-friendly interface for chemists to rapidly evaluate virtual compounds, accelerating the design-synthesis-testing cycle. nih.gov
Molecular Dynamics Simulations of Compound-Biomolecular Complexes
While molecular docking provides a static snapshot of a ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and interactions of atoms over time. jksus.orgnih.gov MD simulations are used to assess the stability of docked complexes, explore conformational changes, and calculate binding free energies more accurately. biointerfaceresearch.com
For benzothiazine and related heterocyclic systems, MD simulations have been employed to study their interactions with biological targets and cell membranes. jksus.orgnih.gov For example, simulations of benzothiazole-thiazole hybrids complexed with the p56lck enzyme were used to confirm the stability of the binding mode predicted by docking. biointerfaceresearch.com Similarly, MD simulations of newly synthesized benzothiazole and benzo researchgate.netjksus.orgoxazin-3(4H)-one derivatives with acetylcholinesterase were performed to analyze their interaction mechanisms and structural stability within the enzyme's active site. nih.gov These simulations provide crucial information on the conformational balance and stability of the ligand-protein complex in a simulated physiological environment, validating the potential of the compounds as effective inhibitors. jksus.orgnih.gov
Quantum Chemical and Monte Carlo Simulations for Interaction Analysis
Computational chemistry provides powerful tools for investigating the structural, electronic, and interactive properties of molecules like 6-Acetyl-2H-benzo[b] ufv.brresearchgate.netthiazin-3(4H)-one and its analogues at an atomic level. Through methods such as quantum chemical calculations and molecular simulations, researchers can predict molecular geometries, electronic distributions, and potential interactions with biological targets, thereby guiding the design of new and more effective therapeutic agents.
Quantum Chemical Calculations
Quantum chemical methods, particularly Density Functional Theory (DFT), are frequently employed to analyze the properties of benzothiazine derivatives. rsc.orgmdpi.com These calculations are crucial for understanding the intrinsic characteristics of the molecules, which in turn govern their interaction capabilities.
DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G*, are utilized to obtain optimized molecular geometries. ufv.brrsc.org This process determines the most stable three-dimensional conformation of the molecule. From this optimized structure, various electronic properties can be calculated.
From the HOMO and LUMO energies, several reactivity descriptors can be calculated to quantify the molecule's behavior in chemical reactions. researchgate.netmdpi.com These descriptors provide a quantitative measure of different aspects of molecular reactivity.
Table 1: Key Quantum Chemical Reactivity Descriptors
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (σ) | σ = 1 / η | Reciprocal of hardness, indicates higher reactivity. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |
This table is generated based on conceptual descriptions from computational studies on related heterocyclic compounds. researchgate.netmdpi.com
Interaction Analysis through Molecular Docking
Molecular docking is a computational simulation technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to understand the interactions between ligands (like benzothiazine derivatives) and their biological targets, typically proteins or enzymes.
In studies of 2H-benzo[b] ufv.brresearchgate.netthiazin-3(4H)-one analogues designed as acetylcholinesterase (AChE) inhibitors, docking simulations have been instrumental in elucidating their binding modes. mdpi.com These simulations revealed that the benzothiazinone ring can engage in crucial π–π stacking interactions with the indole (B1671886) ring of key amino acid residues in the enzyme's active site, such as Tryptophan (Trp86 and Trp286). mdpi.comnih.gov Furthermore, the carbonyl and amine groups on the benzothiazine scaffold were found to form hydrogen bonds with residues like Serine (Ser293) and Phenylalanine (Phe295), anchoring the ligand within the active site. mdpi.com
Similarly, computational studies on benzothiazinone-pepirazine derivatives as potential anti-tuberculosis agents employed molecular docking to evaluate their binding affinity for the enzyme lipase (B570770) B. ufv.br The results highlighted specific ligands with high binding affinities, suggesting they are potent inhibitors. ufv.br The binding affinity, often expressed as a docking score in kcal/mol, quantifies the stability of the ligand-protein complex.
Table 2: Example of Molecular Docking Results for Benzothiazinone Analogues
| Compound/Ligand | Target Enzyme | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| Ligand 6 | Lipase B | -10.5 | Not Specified | Not Specified |
| Ligand 7 | Lipase B | -10.4 | Not Specified | Not Specified |
| Ligand 18 | Lipase B | -10.3 | Not Specified | Not Specified |
| Compound 3i | Acetylcholinesterase | Not Specified | Trp86, Trp286, Ser293 | π–π stacking, Hydrogen bond |
| Compound 3j | Acetylcholinesterase | Not Specified | Trp86, Trp286, Phe295, Ser293 | π–π stacking, Hydrogen bond |
Data for Lipase B inhibitors is from a study on benzothiazinone-pepirazine derivatives. ufv.br Data for Acetylcholinesterase inhibitors is from a study on 2H-benzo[b] ufv.brresearchgate.netthiazin-3(4H)-one derivatives. mdpi.com
These computational analyses, integrating quantum chemical calculations and molecular docking, provide a detailed framework for understanding the molecular interactions of 6-Acetyl-2H-benzo[b] ufv.brresearchgate.netthiazin-3(4H)-one and its analogues. The insights gained are invaluable for structure-activity relationship (SAR) studies and for the rational design of new compounds with enhanced biological activity.
Structure Activity Relationship Sar Studies of 6 Acetyl 2h Benzo B 1 2 Thiazin 3 4h One Derivatives
Impact of Substituent Positioning and Electronic Effects on the Benzene (B151609) Ring
The benzene portion of the benzothiazine core is a prime site for modification to modulate biological activity. While direct substitutions on the benzene ring of the 6-acetyl-2H-benzo[b] researchgate.netmdpi.comthiazin-3(4H)-one nucleus are a key area of interest, recent studies have focused on the electronic effects of substituents on other aromatic rings appended to the core structure.
In a series of derivatives designed as acetylcholinesterase (AChE) inhibitors, a substituted phenylamino (B1219803) group was attached to a 1,3,4-thiadiazole (B1197879) ring, which was then linked to the 6-acetyl position of the benzothiazine scaffold. mdpi.comnih.gov The SAR studies revealed that the electronic nature of the substituents on this appended phenyl ring significantly influenced AChE inhibitory activity. nih.gov Specifically, derivatives bearing an electron-withdrawing group, such as chlorine at the para-position (compound 3j ), exhibited more potent activity than those with an electron-donating group like a methoxy (B1213986) group (compound 3i ). nih.govnih.gov The unsubstituted phenyl derivative showed moderate activity, highlighting that substitution at the para-position is crucial for enhancing the inhibitory effect. nih.gov This suggests that electron-withdrawing substituents may enhance interactions within the active site of the AChE enzyme. nih.gov
| Compound | Substituent (R) on Phenyl Ring | AChE IC₅₀ (µM) |
|---|---|---|
| 3i | 4-OCH₃ | 0.027 |
| 3j | 4-Cl | 0.025 |
| Reference | Donepezil | 0.021 |
Role of the Acetyl Group in Modulating Reactivity and Biological Target Binding
The acetyl group at the 6-position is not merely a passive structural feature; it serves as a versatile chemical handle for introducing diverse functionalities to modulate biological activity. In the development of novel AChE inhibitors, this acetyl group was modified to link the benzothiazine core to a 1,3,4-thiadiazole moiety through a sulfanylacetyl bridge. mdpi.com This strategic modification transformed the acetyl group into a linker, enabling the exploration of interactions between the newly introduced heterocyclic system and the target enzyme. mdpi.comnih.gov
Molecular docking studies revealed the critical role of these modifications in binding to the AChE active site. nih.gov The 2H-benzo[b] researchgate.netmdpi.comthiazin-3(4H)-one ring of the most active compounds was found to establish π-π interactions with the indole (B1671886) ring of the Trp286 residue. nih.gov Furthermore, the carbonyl and amino groups of the benzothiazine core formed hydrogen bonds with Ser293, while the carbonyl of the modified acetyl linker interacted with Phe295. nih.gov The appended thiadiazole and substituted phenyl rings also engaged in crucial π-π interactions with Tyr337 and Trp86, respectively. nih.govbiointerfaceresearch.com These findings underscore that the 6-acetyl position is a pivotal point for derivatization to optimize ligand binding and enhance inhibitory potency. nih.gov
Influence of Modifications and Substitutions on the Thiazine (B8601807) Ring
The thiazine ring is another key component of the benzothiazine scaffold where modifications can significantly impact biological properties. mdpi.com The nitrogen and sulfur atoms within this heterocyclic ring, along with the adjacent carbon atoms, offer multiple sites for substitution. pharmacophorejournal.com In the broader family of benzothiazine derivatives, it has been demonstrated that the chemical modification of the substituent at the cyclic nitrogen atom can have a significant effect on the molecule's biological properties. researchgate.net
For the specific 6-Acetyl-2H-benzo[b] researchgate.netmdpi.comthiazin-3(4H)-one scaffold, while extensive studies on thiazine ring modifications are not yet prevalent, the general principles of benzothiazine chemistry suggest this would be a fruitful area for SAR exploration. mdpi.comcbijournal.com Altering the substituents on the nitrogen atom (at the 4-position) or on the methylene (B1212753) carbon (at the 2-position) could influence the molecule's conformation, solubility, and ability to form hydrogen bonds. cbijournal.com For instance, introducing bulky groups could provide steric hindrance or facilitate specific hydrophobic interactions within a target's binding pocket. This remains a promising, yet underexplored, avenue for the optimization of this class of compounds.
Stereochemical Considerations in Modulating Bioactivity
Stereochemistry plays a fundamental role in the interaction between a small molecule and its biological target. The introduction of a chiral center into a molecule can lead to enantiomers that exhibit profoundly different pharmacological activities, potencies, and metabolic profiles.
In the context of 6-Acetyl-2H-benzo[b] researchgate.netmdpi.comthiazin-3(4H)-one derivatives, the introduction of substituents at the C2 position of the thiazine ring would create a stereocenter. Although the current body of research on this specific scaffold does not deeply delve into stereochemical aspects, it is a critical consideration for future drug design. The three-dimensional arrangement of atoms dictates how a molecule fits into the binding site of a protein. One enantiomer might align perfectly for optimal interactions, while the other may fit poorly or even interact with a different target altogether. Therefore, the synthesis and biological evaluation of individual enantiomers of chiral derivatives are essential steps in developing potent and selective therapeutic agents.
Correlation of Physicochemical Properties with Biological Activity
The biological activity of a compound is intrinsically linked to its physicochemical properties, such as lipophilicity, electronic effects, and molecular size. In the series of 6-Acetyl-2H-benzo[b] researchgate.netmdpi.comthiazin-3(4H)-one derivatives evaluated as AChE inhibitors, a clear correlation with electronic properties was observed. nih.gov
The enhanced potency of the derivative with a para-chloro substituent on the appended phenyl ring (compound 3j ) compared to the one with a para-methoxy group (compound 3i ) highlights the importance of electron-withdrawing characteristics for activity. nih.govnih.gov Lipophilicity, often quantified as logP, is another critical factor. The chlorine atom in compound 3j increases lipophilicity compared to the methoxy group in 3i , which could influence the compound's ability to cross biological membranes, such as the blood-brain barrier, or its affinity for hydrophobic pockets within the enzyme's active site. The interplay between these properties is complex, but understanding these correlations is vital for rationally designing molecules with improved pharmacological profiles.
Exploration of Bioisosteric Replacements within the Benzothiazine Scaffold
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to improve potency, selectivity, and pharmacokinetic properties by substituting one functional group with another that has similar physical or chemical properties. cambridgemedchemconsulting.comnih.gov This approach can be applied to the 6-Acetyl-2H-benzo[b] researchgate.netmdpi.comthiazin-3(4H)-one scaffold to generate novel analogs with potentially superior characteristics.
One example of this approach is the creation of hybrid molecules. The fusion of the benzothiazine scaffold with a 1,3,4-thiadiazole ring created a new series of compounds with potent AChE inhibitory activity, demonstrating a successful hybridization strategy. mdpi.comnih.gov
A classic bioisosteric replacement for the sulfur atom in the thiazine ring is an oxygen atom, which would yield the corresponding 6-Acetyl-2H-benzo[b] researchgate.netmdpi.comoxazin-3(4H)-one scaffold. sigmaaldrich.com Given that benzoxazine (B1645224) derivatives have also been investigated for their neurological activities, including AChE inhibition, this represents a logical bioisosteric hop to explore new chemical space while retaining key structural features required for binding. nih.gov Similarly, replacing the benzene ring with other aromatic systems like pyridine (B92270) or thiophene (B33073) could be explored to fine-tune the electronic and steric properties of the molecule. cambridgemedchemconsulting.com
Mechanistic Investigations of Biological Activities of 6 Acetyl 2h Benzo B 1 2 Thiazin 3 4h One Derivatives
Antitubercular Activity Mechanisms
The antimycobacterial effects of benzothiazinone derivatives, including the 6-acetylated series, are primarily attributed to their targeted disruption of essential cellular processes in Mycobacterium tuberculosis.
A primary mechanism of action for the antitubercular activity of this class of compounds is the potent and specific inhibition of the enzyme Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). vlifesciences.comnih.gov DprE1 is a critical flavoenzyme involved in the biosynthesis of the mycobacterial cell wall. vlifesciences.comnih.gov It catalyzes the epimerization of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA), which is the sole precursor for the synthesis of the arabinan (B1173331) components of arabinogalactan (B145846) and lipoarabinomannan. nih.govresearchgate.net
Benzothiazinones (BTZs) function as prodrugs. scilit.com Their mechanism of inhibition involves the reduction of an essential nitro group on the compound to a reactive nitroso-intermediate. researchgate.netscilit.com This activated form then proceeds to form a covalent bond with a specific cysteine residue (Cys387) located within the catalytic active site of DprE1. researchgate.net This covalent modification irreversibly inactivates the enzyme, thereby blocking the production of DPA. researchgate.net The targeting of DprE1 is a highly selective strategy, as this enzyme is essential for mycobacterial survival but is absent in humans, offering a distinct therapeutic advantage. nih.gov
The inhibition of DprE1 directly leads to the catastrophic failure of the mycobacterial cell wall biosynthesis pathway. vlifesciences.com The mycobacterial cell wall is a complex and unique structure, crucial for the bacterium's survival, virulence, and resistance to many antibiotics. nih.gov It is composed of a core made of peptidoglycan covalently linked to arabinogalactan, which is in turn esterified with long-chain mycolic acids. mdpi.complos.org
By blocking the formation of DPA, benzothiazinone derivatives effectively halt the synthesis of both arabinogalactan and lipoarabinomannan, two essential polysaccharides. researchgate.net The absence of these critical structural components compromises the integrity of the entire cell wall complex. researchgate.net This disruption ultimately leads to cell lysis and bacterial death, explaining the potent tuberculocidal activity of these compounds against both drug-susceptible and drug-resistant strains of M. tuberculosis. researchgate.net The lethal effect is specific to the inhibition of this pathway, as other cell wall inhibitors targeting different components, such as mycolic acid or peptidoglycan synthesis, also prove effective against the bacterium. mdpi.comfrontiersin.org
Acetylcholinesterase (AChE) Inhibition Mechanisms
Certain derivatives of 2H-benzo[b] vlifesciences.comnih.govthiazin-3(4H)-one have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov
Molecular docking studies have provided detailed insights into how these derivatives interact with the AChE active site. The inhibitory activity is driven by a combination of specific non-covalent interactions. nih.gov
Key interactions observed include:
π–π Interactions: The aromatic rings of the 2H-benzo[b] vlifesciences.comnih.govthiazin-3(4H)-one core engage in π–π stacking interactions with the indole (B1671886) rings of key aromatic amino acid residues in the active site, such as Tryptophan (Trp) 86, Trp286, and Tyrosine (Tyr) 337. nih.gov These interactions are crucial for the proper orientation and stable binding of the inhibitor within the enzyme's active gorge. nih.govmdpi.com
Hydrogen Bonding: The carbonyl group and the nitrogen-hydrogen (N-H) group of the benzothiazinone ring act as hydrogen bond acceptors and donors, respectively. They form critical hydrogen bonds with residues such as Serine (Ser) 293 and Phenylalanine (Phe) 295. nih.gov These bonds help to anchor the inhibitor molecule firmly in the active site, enhancing its inhibitory potency.
The combination of these interactions effectively blocks the entry of the natural substrate, acetylcholine, to the catalytic site, leading to the inhibition of its hydrolysis. The table below presents the inhibitory concentrations for selected derivatives against AChE. nih.govanadolu.edu.tr
| Compound | AChE IC₅₀ (µM) |
| 3i | 0.027 |
| 3j | 0.025 |
| Donepezil (Reference) | 0.021 |
Antioxidant Activity Mechanisms
Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in various disease pathologies. Benzothiazinone derivatives have demonstrated the ability to counteract this process through direct antioxidant actions.
The antioxidant potential of 6-acetyl-2H-benzo[b] vlifesciences.comnih.govthiazin-3(4H)-one derivatives has been quantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.gov The DPPH assay is a standard and widely used method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor. mdpi.comias.ac.in
The mechanism involves the stable DPPH radical, which has a deep violet color in solution. mdpi.com When an antioxidant compound is introduced, it donates a hydrogen atom to the DPPH radical. This neutralizes the radical, converting it to the reduced form, DPPH-H. The reduction of the radical is accompanied by a loss of the violet color, which can be measured spectrophotometrically. ias.ac.in The degree of discoloration is directly proportional to the scavenging activity of the compound.
Studies have shown that several benzothiazinone derivatives are potent radical scavengers. nih.gov The efficiency of this activity is often linked to the specific substituents on the benzothiazinone core, which can influence the compound's ability to donate a hydrogen atom. researchgate.net The table below summarizes the antioxidant activity of representative compounds. nih.gov
| Compound | Concentration (µM) | % DPPH Scavenging Activity |
| 3i | 10 | 90.00 ± 2.40 |
| 1 | 82.00 ± 1.20 | |
| 0.1 | 75.00 ± 1.80 | |
| 0.01 | 65.00 ± 1.10 | |
| 3j | 10 | 92.00 ± 1.80 |
| 1 | 85.00 ± 2.00 | |
| 0.1 | 73.00 ± 1.40 | |
| 0.01 | 68.00 ± 1.50 |
Other Investigated Biological Activities and Their Underlying Mechanisms
Derivatives of the 6-Acetyl-2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-one nucleus have been the subject of various pharmacological studies, revealing a broad spectrum of biological activities. These investigations have shed light on their potential as antimicrobial, amoebicidal, anti-inflammatory, and antiproliferative agents.
Antimicrobial Activity against Bacterial and Fungal Strains
The benzothiazine scaffold is a recognized pharmacophore in the development of antimicrobial agents. nih.govnih.gov Derivatives have demonstrated activity against a range of both Gram-positive and Gram-negative bacteria, as well as various fungal species.
Antibacterial Activity:
Research into benzothiazine derivatives has identified compounds with notable antibacterial efficacy. For instance, certain 7-chloro-5-trifluoromethyl/7-fluoro/7-trifluoromethyl-4H-1,4-benzothiazines have shown significant activity against Bacillus subtilis, Bacillus megaterium, and Escherichia coli. nih.gov Similarly, other benzo[b] nih.govresearchgate.netthiazin-3(4H)-one derivatives have been tested against Gram-positive bacteria like Staphylococcus aureus, Bacillus subtilis, and Micrococcus luteus, and Gram-negative bacteria such as Escherichia coli, Proteus vulgaris, and Pseudomonas aeruginosa, exhibiting Minimum Inhibitory Concentration (MIC) values generally in the range of 16–64 μg/mL. nih.gov
One proposed mechanism for the antibacterial action of related benzothiazole (B30560) derivatives is the inhibition of uridine (B1682114) diphosphate-N-acetyl enol pyruvyl glucosamine (B1671600) reductase (MurB), an essential enzyme in bacterial cell wall biosynthesis. nih.gov Molecular docking studies have suggested that these compounds can fit into the active site of the MurB enzyme. nih.gov
Antifungal Activity:
The antifungal potential of this class of compounds has also been explored. Studies have shown that certain 1,4-benzothiazine derivatives exhibit efficacy against fungal strains such as Candida albicans and Candida krusei, with some compounds showing activity comparable to the reference drug fluconazole. nih.gov The mechanism of action for some of these derivatives is believed to involve the inhibition of the fungal enzyme CYP51 (lanosterol 14α-demethylase), which is crucial for ergosterol (B1671047) biosynthesis, a vital component of the fungal cell membrane. nih.gov
Interactive Data Table: Antimicrobial Activity of Benzothiazine Derivatives
| Compound Type | Tested Organisms | Observed Activity (MIC/Zone of Inhibition) | Potential Mechanism of Action |
| 7-chloro-5-trifluoromethyl-4H-1,4-benzothiazines | Bacillus subtilis, Bacillus mega, Escherichia coli | High antibacterial activity (Zone of inhibition method) | Not specified |
| Benzo[b] nih.govresearchgate.netthiazin-3(4H)-one derivatives | Gram-positive and Gram-negative bacteria | MIC values of 16–64 μg/mL | Not specified |
| 1,4-Benzothiazine derivatives | Candida albicans, Candida krusei | Activity comparable to fluconazole | Inhibition of CYP51 enzyme |
| Benzothiazole derivatives | Salmonella typhimurium, Klebsiella pneumonia | MIC = 25–50 μg/ml | Inhibition of MurB enzyme |
Amoebicidal Potential
Recent studies have highlighted the potential of synthetic 1,4-benzothiazine derivatives as effective agents against the opportunistic pathogen Acanthamoeba castellanii, a causative agent of serious human infections. In vitro investigations have demonstrated that these compounds can significantly reduce the viability of A. castellanii trophozoites and also inhibit the processes of encystation (transformation into dormant cysts) and excystation (re-emergence of trophozoites from cysts).
Among a series of seventeen synthesized 1,4-benzothiazine derivatives, several compounds showed potent anti-amoebic activity at a concentration of 100 μM. Specifically, compounds designated as IX , X , and XVI were identified as the most effective, causing a significant reduction in amoebic viability. Furthermore, these potent compounds exhibited low to moderate cytotoxicity against human keratinocyte cells, suggesting a degree of selectivity for the amoeba over host cells. These findings indicate that the 1,4-benzothiazine scaffold is a promising starting point for the development of novel therapeutics against Acanthamoeba infections.
Cyclooxygenase-2 (COX-2) Inhibition Potential
Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins (B1171923). There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is elevated during inflammation. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.
The benzothiazine nucleus has been identified as a suitable scaffold for the development of selective COX-2 inhibitors. Structure-activity relationship (SAR) studies on various heterocyclic compounds have shown that specific structural features can confer high potency and selectivity for COX-2. For instance, the presence of a sulfonylmethyl (SO2Me) pharmacophore at the para-position of a phenyl ring attached to the heterocyclic core is a common feature in many selective COX-2 inhibitors.
While direct studies on 6-Acetyl-2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-one derivatives as COX-2 inhibitors are limited in the provided context, the broader class of 1,3-benzthiazinan-4-one derivatives possessing a sulfonylmethyl pharmacophore has been investigated. These studies have shown that the nature of the substituent on the nitrogen atom of the thiazine (B8601807) ring and on the phenyl ring can significantly influence COX-1/COX-2 inhibitory activity and selectivity. This suggests that with appropriate structural modifications, 6-Acetyl-2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-one derivatives could be designed as potent and selective COX-2 inhibitors.
Antiproliferative Mechanisms (e.g., Cell Cycle Disturbance, Antimigratory Effects)
The benzothiazine scaffold has been recognized for its potential in the development of anticancer agents. nih.gov Various derivatives have demonstrated antiproliferative activity against a range of human cancer cell lines. researchgate.netresearchgate.net The mechanisms underlying this activity are multifaceted and can include the induction of apoptosis (programmed cell death) and disturbance of the cell cycle.
While specific mechanistic studies on 6-Acetyl-2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-one derivatives are not extensively detailed in the provided search results, research on closely related structures offers valuable insights. For example, a series of novel 6-cinnamoyl-2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one derivatives, which are structurally similar to the target compound, were found to suppress the growth of A549 lung cancer cells by inducing autophagy and cell cycle arrest. nih.gov
Studies on other benzothiazine derivatives, such as 12(H)-quino[3,4-b] nih.govresearchgate.netbenzothiazines, have shown antiproliferative activity against glioblastoma (SNB-19) and melanoma (C-32) cell lines. researchgate.netnih.gov One of the proposed mechanisms for the antiproliferative effects of such tetracyclic systems is their ability to intercalate with DNA, thereby disrupting DNA replication and transcription in cancer cells. nih.gov
Furthermore, investigations into other heterocyclic compounds have demonstrated that they can induce cell cycle arrest at different phases. For example, some compounds have been shown to cause an accumulation of cells in the G2/M phase, preventing them from proceeding to mitosis. mdpi.commdpi.com This is often accompanied by the induction of apoptosis, as evidenced by assays that measure the activation of caspases, which are key executioner enzymes in the apoptotic pathway.
Although direct evidence for the antimigratory effects of 6-Acetyl-2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-one derivatives is not available in the provided results, the disruption of the cell cycle and induction of apoptosis are fundamental mechanisms that would inherently inhibit the spread of cancer cells.
Anti-inflammatory and Analgesic Properties
The potential of benzothiazine derivatives to act as anti-inflammatory and analgesic agents is closely linked to their ability to inhibit COX enzymes, as discussed in section 6.4.3. By inhibiting the production of prostaglandins, which are key mediators of inflammation and pain, these compounds can exert therapeutic effects.
Studies on various 1,4-benzothiazine derivatives have confirmed their anti-inflammatory and analgesic properties. For instance, certain Schiff and Mannich bases derived from 4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl) methyl]-2H-1,4-benzothiazin-3(4H)-one have demonstrated anti-inflammatory activity comparable to the standard drug indomethacin. nih.gov The analgesic effects are also attributed to the reduction in prostaglandin (B15479496) synthesis, as prostaglandins are known to sensitize nociceptors (pain receptors) to other stimuli.
Synergistic Effects in Combination Therapies with Standard Agents
The combination of novel therapeutic agents with existing standard drugs is a promising strategy to enhance efficacy, overcome drug resistance, and potentially reduce dosages and associated side effects.
In the context of antimicrobial therapy, a study on fused tricyclic benzimidazole-thiazinone derivatives, which share the thiazinone core, has demonstrated synergistic effects when combined with the standard antibacterial drug ciprofloxacin. nih.gov One of the synthesized compounds, when used in combination with ciprofloxacin, showed a significantly enhanced antibacterial effect against both Escherichia coli and Pseudomonas aeruginosa strains. nih.gov The Fractional Inhibitory Concentration Index (FICI) was used to quantify this synergy, with values of 0.25 for E. coli and 0.185 for P. aeruginosa, indicating a potent synergistic interaction. nih.gov
Similarly, in the realm of antifungal therapy, studies on 1,3,4-thiadiazole (B1197879) derivatives have shown synergistic effects with Amphotericin B against various Candida species. This suggests that derivatives of 6-Acetyl-2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-one, which can be hybridized with a thiadiazole moiety, could also exhibit synergistic antifungal activity. The mechanism for this synergy can be complex, potentially involving disruption of the fungal cell wall by the thiadiazole derivative, which in turn facilitates the action of Amphotericin B. nih.gov
These findings highlight the potential of 6-Acetyl-2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-one derivatives to be used in combination therapies to combat microbial infections more effectively.
Interactive Data Table: Synergistic Effects of a Benzimidazole-Thiazinone Derivative with Ciprofloxacin nih.gov
| Bacterial Strain | FICI Value | Interpretation |
| Escherichia coli | 0.25 | Synergy |
| Pseudomonas aeruginosa | 0.185 | Synergy |
Challenges and Future Directions in Academic Research on 6 Acetyl 2h Benzo B 1 2 Thiazin 3 4h One
Addressing Methodological Challenges in Compound Synthesis and Purification
The synthesis of 6-Acetyl-2H-benzo[b] nih.govmdpi.comthiazin-3(4H)-one and its analogues often involves multi-step processes that present inherent challenges. A common synthetic route involves the condensation of a substituted 2-aminothiophenol (B119425) with a suitable dicarbonyl compound or its equivalent. cbijournal.com While seemingly straightforward, this process can be complicated by factors such as low yields, the formation of side products, and the need for stringent reaction conditions.
Purification of the final compounds and intermediates is another significant hurdle. Chromatographic methods are often necessary but can be time-consuming and require large volumes of solvents. Recrystallization is a commonly used alternative for purification, but finding an appropriate solvent system that provides high purity and yield can be challenging. mdpi.com Future research must focus on developing more efficient, one-pot synthetic methodologies and streamlined purification protocols to improve accessibility to these compounds for further biological study.
Advancements in Analytical Methodologies for Enhanced Compound Characterization and Bioactivity Profiling
Thorough characterization is essential to confirm the structure and purity of synthesized compounds. Standard analytical techniques are routinely employed for 6-acetyl-2H-benzo[b] nih.govmdpi.comthiazin-3(4H)-one and its derivatives.
Table 1: Standard and Advanced Analytical Techniques
| Technique | Application | Information Provided |
|---|---|---|
| ¹H and ¹³C NMR | Structural Elucidation | Provides detailed information on the chemical environment of hydrogen and carbon atoms, confirming the molecular skeleton. |
| Mass Spectrometry (MS) | Molecular Weight & Formula | High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and molecular weight with high accuracy. mdpi.com |
| Infrared (IR) Spectroscopy | Functional Group Identification | Confirms the presence of key functional groups such as carbonyl (C=O) and amine (N-H) groups. |
| Single-Crystal X-ray Diffraction | Definitive 3D Structure | Offers unambiguous confirmation of the molecular structure and stereochemistry. mdpi.com |
| Advanced MS (MS/MS, MSⁿ) | Detailed Structural Analysis | Tandem mass spectrometry can provide detailed fragmentation patterns, aiding in the structural confirmation of complex derivatives. chromatographyonline.com |
For bioactivity profiling, a range of assays are employed. Initial screening often involves in vitro enzyme inhibition assays, such as the Ellman method for acetylcholinesterase activity. mdpi.com Cell-based assays, like the MTT assay, are used to determine cytotoxicity and antiproliferative effects against various cell lines. nih.gov For antimicrobial potential, the minimum inhibitory concentration (MIC) is determined against bacterial and fungal strains. cbijournal.com Future advancements will likely involve the adoption of high-throughput screening (HTS) platforms to rapidly assess large libraries of derivatives against a wide array of biological targets. Furthermore, label-free detection methods and advanced cell imaging techniques will provide deeper insights into the mechanism of action at a cellular level.
Exploration of Novel Biological Targets and Therapeutic Modalities
While initial research on derivatives of 6-acetyl-2H-benzo[b] nih.govmdpi.comthiazin-3(4H)-one has focused on acetylcholinesterase (AChE) inhibition for potential Alzheimer's disease treatment, the benzothiazine scaffold is a "privileged structure" known to interact with a wide range of biological targets. mdpi.com Expanding the therapeutic applications requires exploring these novel targets.
Recent studies on related benzothiazine and benzothiazole (B30560) compounds have revealed activity against several other important targets:
Kinase Inhibition : Derivatives have shown potential as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Ataxia Telangiectasia and Rad3-related (ATR) kinase, which are crucial targets in oncology. nih.govmdpi.comnih.gov
STAT3 Signaling Pathway : The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a key regulator of oncogenesis. Benzothiazole derivatives have been designed as potent inhibitors of this pathway. nih.gov
Ion Channel Modulation : Certain 1,4-benzothiazine derivatives have been identified as highly potent ATP-sensitive potassium (KATP) channel openers, suggesting potential applications in cardiovascular diseases like hypertension. nih.gov
Antimicrobial Targets : The benzothiazine core has been explored for its activity against various microbial pathogens, including Mycobacterium tuberculosis. mdpi.com
Future research should systematically screen 6-acetyl-2H-benzo[b] nih.govmdpi.comthiazin-3(4H)-one derivatives against diverse target classes, such as G-protein coupled receptors (GPCRs) and other enzyme families, to uncover new therapeutic modalities. nih.gov
Refinement of Structure-Guided Design Principles for Optimized Derivatives
The development of potent and selective drug candidates from the 6-acetyl-2H-benzo[b] nih.govmdpi.comthiazin-3(4H)-one scaffold relies on a deep understanding of its structure-activity relationships (SAR). Computational and medicinal chemistry studies work in tandem to refine the design of optimized derivatives.
Molecular docking studies have been instrumental in visualizing how these compounds interact with the active sites of their target enzymes, such as acetylcholinesterase. These studies reveal key interactions, like hydrogen bonds and π-π stacking, that are crucial for binding affinity. mdpi.com SAR studies have provided guiding principles for modification. For example, in antitubercular benzothiazinones, it has been shown that modifications at the C-2 position are highly effective for improving potency, while the nitro group at the C-8 position is critical for activity. researchgate.netnih.gov Similarly, for K(ATP) channel openers, an electron-withdrawing group at the C-6 position significantly enhances activity. nih.gov
Future efforts will focus on employing more sophisticated computational tools, such as molecular dynamics simulations, to predict the stability of ligand-protein complexes over time. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to more accurately predict the biological activity of novel derivatives before their synthesis, thereby saving time and resources.
Integration of Multi-Omics Data in Understanding Compound Action
A significant future direction in understanding the biological effects of 6-acetyl-2H-benzo[b] nih.govmdpi.comthiazin-3(4H)-one is the integration of multi-omics data. While specific studies on this compound are yet to be published, the approach holds immense promise. Multi-omics analysis combines data from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of a drug's effect on a biological system. nih.govnih.gov
By treating cells or model organisms with the compound and analyzing the subsequent changes across these different molecular layers, researchers can:
Identify Off-Target Effects : Uncover unintended interactions with other proteins or pathways.
Elucidate Mechanisms of Action : Gain a deeper understanding of the downstream signaling cascades affected by the primary target engagement.
Discover Biomarkers : Identify molecular signatures that predict a response to the compound, paving the way for personalized medicine. mdpi.com
The integration of these large datasets requires sophisticated bioinformatics and network-based analysis tools. nih.gov Applying these methodologies to the benzothiazine class will be crucial for moving promising compounds from the lab to clinical development by providing a comprehensive understanding of their biological impact.
Sustainable and Eco-Friendly Approaches in Benzothiazine Chemistry
Traditional organic synthesis often relies on harsh reagents, toxic solvents, and energy-intensive conditions. A critical challenge for the future of chemistry is the adoption of sustainable and eco-friendly practices. Research into the synthesis of benzothiazines has seen a significant shift towards "green chemistry." benthamdirect.comeurekaselect.com
Several greener synthetic strategies have been successfully applied to the synthesis of the 1,4-benzothiazine scaffold:
Biocatalysis : The use of enzymes or whole organisms, such as baker's yeast, as catalysts can promote reactions under mild, ambient conditions. cbijournal.com
Green Solvents : Replacing volatile organic compounds (VOCs) with more environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG) reduces environmental impact. nih.gov
Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often improving product yields. cbijournal.com
Catalyst-Free Reactions : Developing synthetic routes that proceed efficiently without the need for a catalyst simplifies purification and reduces waste. rsc.org
The future of 6-acetyl-2H-benzo[b] nih.govmdpi.comthiazin-3(4H)-one synthesis will involve the broader implementation of these green chemistry principles. The development and application of green chemistry metrics, such as atom economy and process mass intensity, will be essential for quantifying the environmental impact of synthetic routes and guiding the design of more sustainable processes. mdpi.com
Q & A
Q. What are the common synthetic routes for preparing 6-substituted benzo[b][1,4]thiazin-3(4H)-one derivatives?
The synthesis typically involves functionalizing the benzothiazinone core via parallel solution-phase chemistry. For example, 1,5-difluoro-2,4-dinitrobenzene can react with nucleophiles (e.g., amines or thiols) to form intermediates, followed by oxidation using urea-hydrogen peroxide (UHP) to introduce sulfone groups . Diversification at four positions (e.g., substituents on the benzene ring, thiazine nitrogen, and acetyl group) allows systematic exploration of derivatives .
Q. How are benzo[b][1,4]thiazin-3(4H)-one derivatives characterized structurally?
Key characterization methods include:
- NMR spectroscopy : Distinct proton signals for the thiazine ring (e.g., H-2 at δ 2.81 ppm in DMSO-d6) and aromatic protons (δ 7.19–7.45 ppm) .
- IR spectroscopy : Absorption bands for carbonyl (C=O, ~1700 cm⁻¹) and nitro groups (NO₂, ~1362 cm⁻¹) .
- Mass spectrometry (ESMS) : Molecular ion peaks (e.g., m/z 224 for hydrazine derivatives) and fragmentation patterns confirm structural integrity .
Q. What are the typical reaction conditions for introducing hydrazine derivatives to the thiazinone scaffold?
Hydrazine derivatives (e.g., phenylhydrazine) are condensed with 6-nitro-2H-benzo[b][1,4]thiazin-3(4H)-one in methanol under acidic conditions (10 ml conc. HCl) at 70–80°C for 2 hours. Purification via silica gel chromatography (toluene:ethyl acetate, 8:2) yields products with 51–83% efficiency .
Advanced Research Questions
Q. How can reaction yields for thiazinone derivatives be optimized in multi-step syntheses?
- Catalyst selection : Tetra-n-butylammonium bromide enhances alkylation efficiency (e.g., benzylation at the thiazine nitrogen) by phase-transfer catalysis .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while methanol facilitates acid-mediated condensations .
- Temperature control : Heating at 70–80°C balances reaction rate and side-product minimization in hydrazine derivatization .
Q. What strategies resolve contradictions in antimicrobial activity data among structurally similar derivatives?
- Structure-Activity Relationship (SAR) studies : For example, compound 5f (with a 2,4-dinitrophenyl hydrazine group) exhibits higher antibacterial potency than simpler hydrazines, suggesting electron-withdrawing groups enhance target binding .
- Bioassay standardization : Use consistent microbial strains (e.g., Staphylococcus aureus ATCC 25923) and minimum inhibitory concentration (MIC) protocols to reduce variability .
Q. How does substituent positioning on the benzene ring influence biological activity?
- Nitro groups at C-6 : Enhance antibacterial activity due to increased electrophilicity and membrane penetration .
- Acetyl groups at C-2 : Modulate solubility and metabolic stability, as seen in pharmacokinetic studies of related benzoxazinones .
Q. What computational methods support the design of novel thiazinone derivatives?
- Docking studies : Model interactions with bacterial enzyme targets (e.g., dihydrofolate reductase) using software like AutoDock Vina .
- QSAR modeling : Correlate substituent properties (e.g., Hammett σ constants) with bioactivity to prioritize synthetic targets .
Methodological Challenges
Q. How to address low yields in the oxidation of thiazinones to sulfones?
- Alternative oxidants : Replace UHP with meta-chloroperbenzoic acid (mCPBA) for higher selectivity in sulfone formation .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining yield (e.g., 80% yield in 15 minutes at 100°C) .
Q. What analytical techniques differentiate isomeric thiazinone derivatives?
- X-ray crystallography : Resolves spatial arrangements, as demonstrated for 4-benzyl-2H-benzo[b][1,4]thiazin-3(4H)-one (space group P2₁/c, Z = 4) .
- High-resolution mass spectrometry (HRMS) : Accurately distinguishes isomers via exact mass measurements (e.g., C₁₄H₁₂N₄O₂ requires m/z 300.0984) .
Data Interpretation
Q. How to reconcile discrepancies between in vitro and in vivo activity profiles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
